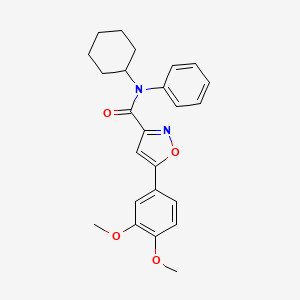
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole carboxamides This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a phenyl group attached to an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.
Introduction of Phenyl and Dimethoxyphenyl Groups: The phenyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using aryl halides and appropriate nucleophiles.
Attachment of Cyclohexyl Group: The cyclohexyl group is typically introduced via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced purification methods, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Aryl halides, nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
N-Cyclohexyl-5-(4-methylphenyl)-3-isoxazolecarboxamide: Similar structure but with a methyl group instead of a dimethoxy group.
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide: Lacks the phenyl group attached to the isoxazole ring.
N-Cyclohexyl-5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide: Contains a quinazolinyl group instead of an isoxazole ring.
Eigenschaften
Molekularformel |
C24H26N2O4 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-14-13-17(15-23(21)29-2)22-16-20(25-30-22)24(27)26(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,13-16,19H,4,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
QURPADXJYKEUEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(C3CCCCC3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


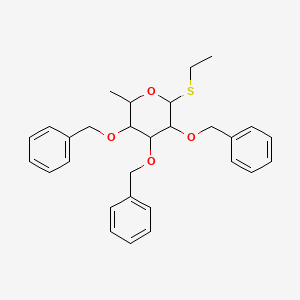
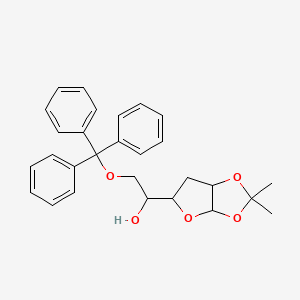


![2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B15094219.png)
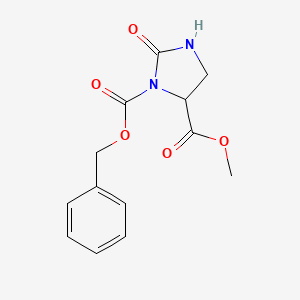
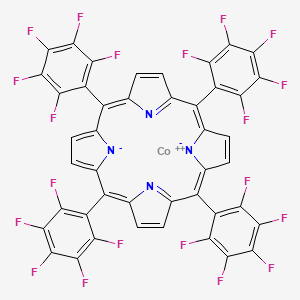
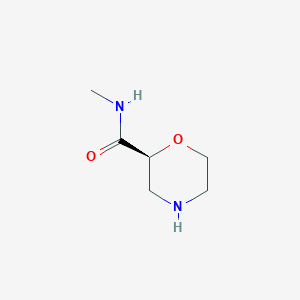
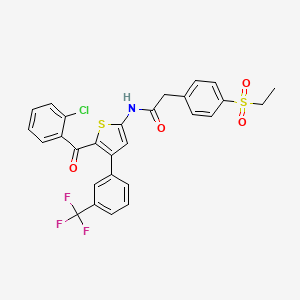
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B15094248.png)


![2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide](/img/structure/B15094260.png)

